molecular formula C19H23N5O3 B4429356 9-(3-methoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

9-(3-methoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B4429356
M. Wt: 369.4 g/mol
InChI Key: IMGCFAHFAAXHNK-UHFFFAOYSA-N
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Description

9-(3-Methoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative characterized by a pyrimido[2,1-f]purine core fused with a 3-methoxyphenyl substituent at position 9, a methyl group at position 1, and a propyl chain at position 2.

Properties

IUPAC Name

9-(3-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-4-9-24-17(25)15-16(21(2)19(24)26)20-18-22(10-6-11-23(15)18)13-7-5-8-14(12-13)27-3/h5,7-8,12H,4,6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGCFAHFAAXHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=CC=C4)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Aromatic Ring

The 3-methoxyphenyl group in the target compound distinguishes it from analogs with alternative aryl substitutions. Key comparisons include:

Compound Name Aryl Substituent Key Properties/Activities Reference
9-(2,4-Dimethoxyphenyl)-1-methyl-3-propyl analog 2,4-Dimethoxyphenyl Enhanced electron-donating effects; potential increased solubility due to polar methoxy groups
9-(4-Ethylphenyl)-7-hydroxy analog 4-Ethylphenyl Hydroxy group at position 7 may improve hydrogen bonding and aqueous solubility; reduced lipophilicity (logP ~2.0)
9-(2-Chloro-6-fluorobenzyl) analog 2-Chloro-6-fluorobenzyl Dual MAO-B/PDE4B inhibition; halogen substituents enhance receptor binding and metabolic stability

Alkyl Chain Modifications

Variations in alkyl chains at positions 1, 3, and 7 significantly influence bioactivity and pharmacokinetics:

Compound Name Alkyl Substituents Key Properties/Activities Reference
Target Compound 1-Methyl, 3-propyl Propyl chain enhances lipophilicity; methyl minimizes steric hindrance
3-(2-Ethoxyethyl)-1,7-dimethyl analog 3-(2-Ethoxyethyl), 7-methyl Ethoxyethyl group increases molecular weight (MW 432.5 vs. target ~386.4) and flexibility; may prolong half-life
1,3-Dimethyl-9-(prop-2-ynyl) analog 9-Prop-2-ynyl Propargyl group introduces rigidity; high melting point (203–206°C) suggests crystalline stability

Key Insight : The 3-propyl chain in the target compound provides a balance between lipophilicity and conformational flexibility, avoiding excessive bulkiness seen in ethoxyethyl derivatives .

Heterocyclic Extensions and Hybrid Structures

Expansion of the core structure or hybridization with other pharmacophores alters receptor selectivity:

Compound Name Structural Feature Key Properties/Activities Reference
10-Ethyl-1,3-dimethyl-diazepino[2,1-f]purine Diazepino ring extension Moderate PDE10A inhibition (IC₅₀ ~1.2 µM); lower serotonin receptor affinity vs. target analog
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin)butyl) analog Isoquinolinyl-alkyl hybrid High 5-HT₁A/D₂ receptor affinity (Ki < 50 nM); dual receptor-enzyme activity

Research Findings and Therapeutic Implications

  • Receptor Affinity : Analogs with 3-methoxyphenyl or halogenated benzyl groups show promise for neurological targets, suggesting the target compound may exhibit similar 5-HT/D₂ receptor modulation .
  • Enzyme Inhibition : Propyl and methyl substituents are associated with PDE4B/MAO-B inhibition, as seen in related xanthine derivatives .
  • Synthetic Accessibility : The target compound’s synthesis likely follows conventional routes (e.g., alkylation of theophylline derivatives), whereas microwave-assisted methods improve yields in halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(3-methoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
9-(3-methoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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